(1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine” is a compound that has been identified as a wingless beta-catenin agonist . This compound increases the rate of bone formation . It was discovered through a high-throughput screening campaign aimed at finding small molecule leads for the treatment of bone disorders .
Synthesis Analysis
The synthesis of this compound was achieved through hit-to-lead in vitro optimization for target activity and molecular properties . Unfortunately, the exact synthesis process is not detailed in the available resources.Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C20H22N4 . The InChI code is 1S/C20H22N4/c21-14-15-8-11-24 (12-9-15)20-22-10-7-19 (23-20)18-6-5-16-3-1-2-4-17 (16)13-18/h1-7,10,13,15H,8-9,11-12,14,21H2 .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 318.42 . The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Bone Formation Enhancement : A study found that this compound, identified as WAY-262611, acts as a Wnt beta-catenin cellular messaging system agonist. It demonstrated a dose-dependent increase in trabecular bone formation rate in ovariectomized rats following oral administration, indicating its potential for treating bone disorders (Pelletier et al., 2009).
Anticonvulsant Activity : Research on novel naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro derivatives, which include the mentioned compound, demonstrated significant anticonvulsant activity. These compounds were found to delay strychnine-induced seizures, suggesting their potential as anticonvulsant agents (Ghareb et al., 2017).
Chemical Sensor Development : A study focused on the synthesis and characterization of various derivatives, including the mentioned compound, for molecular recognition abilities toward transition metal ions. These compounds showed notable selectivity towards Cu2+ ions, indicating their potential in chemical sensing applications (Gosavi-Mirkute et al., 2017).
Molecular Structure Analysis : Research on the crystal structures of related compounds provides insights into their molecular properties and potential pharmaceutical applications. Such studies are fundamental for understanding the interaction and binding properties of these compounds (Subasri et al., 2017).
Cancer Treatment Potential : A study discovered new pyrazolopyridine, furopyridine, and pyridine derivatives as potent CDK2 inhibitors for cancer treatment. These compounds, including derivatives of the mentioned compound, showed significant inhibition on different human cancer cell lines, indicating their potential in cancer therapy (Abdel-Rahman et al., 2021).
Dopamine D4 Receptors Antagonist : A study involved the synthesis and in vivo evaluation of a related compound as a potential Dopamine D4 receptors antagonist for PET. However, the results suggested that the compound may not be suitable for this application due to rapid metabolism (Matarrese et al., 2000).
Sigma Receptor Binding : Research on the binding and activity at sigma receptors of related compounds provided insights into their potential use in PET experiments and as tools for tumor research and therapy (Berardi et al., 2005).
Safety And Hazards
Eigenschaften
IUPAC Name |
[1-(4-naphthalen-2-ylpyrimidin-2-yl)piperidin-4-yl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4/c21-14-15-8-11-24(12-9-15)20-22-10-7-19(23-20)18-6-5-16-3-1-2-4-17(16)13-18/h1-7,10,13,15H,8-9,11-12,14,21H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLITPHIARVDJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C2=NC=CC(=N2)C3=CC4=CC=CC=C4C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.